

Physical and chemical properties of N-HydroxymelQX

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Compound of Interest		
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An In-depth Technical Guide to **N-Hydroxy-melQX**: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (**N-Hydroxy-melQX**) is the principal proximate carcinogen formed from the metabolic N-hydroxylation of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MelQx), a potent mutagen found in cooked meats. This document provides a comprehensive technical overview of the physical, chemical, and biological properties of **N-Hydroxy-melQX**. It details its metabolic activation pathway leading to genotoxicity, summarizes its physicochemical characteristics, and provides in-depth experimental protocols for its synthesis and analysis. This guide is intended to serve as a critical resource for researchers in toxicology, oncology, and drug development studying the mechanisms of chemical carcinogenesis.

Physical and Chemical Properties

N-Hydroxy-melQX is the N-hydroxylated metabolite of MelQx. While detailed experimental data on the pure compound's physical properties are scarce in the literature, key identifiers and computed data have been established. Its reactivity is centered on the N-hydroxy group, which is crucial for its biological activity.



Table 1: Physical and Chemical Properties of N-Hydroxy-melQX

Property	Value	Citation(s)
IUPAC Name	N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)hydroxylamine	[1]
Molecular Formula	C11H11N5O	[1]
Molecular Weight	229.24 g/mol	[1]
Monoisotopic Mass	229.09635999 Da	[1]
CAS Number	115044-41-2	[1]
Appearance	Not Reported (Parent MelQx is a crystalline solid)	
Melting Point	Not Reported (Parent MelQx melts at 295–300 °C with decomposition)	-
Solubility	Not Reported (Parent MelQx is soluble in methanol and DMSO)	[2]
UV-Vis Absorption	UV spectrum does not show a large bathochromic shift compared to MelQx.	[3]
Computed XLogP3	1.2	[1]
Mass Spectrometry	Protonated molecule [M+H] ⁺ observed at m/z 230. Facile loss of oxygen is characteristic.	[4]

Metabolic Activation and Genotoxicity

The carcinogenicity of MelQx is contingent upon its metabolic activation to **N-Hydroxy-melQX**, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver and extrahepatic tissues. This proximate carcinogen is then further esterified to highly reactive intermediates that form covalent bonds with DNA, initiating mutagenesis.

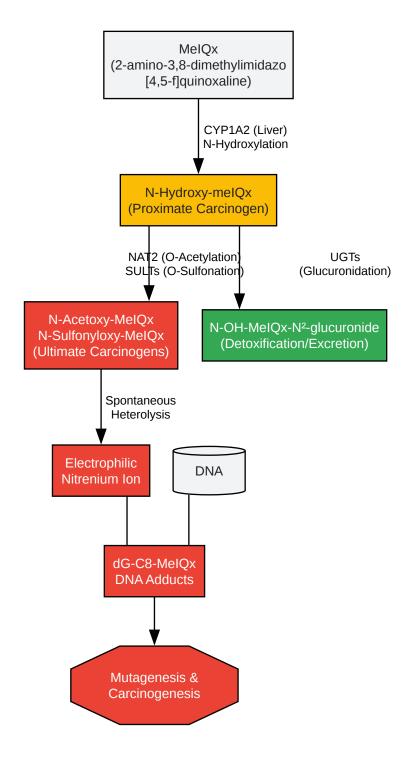


Bioactivation Pathway

The bioactivation of MelQx is a multi-step process:

- N-Hydroxylation: MelQx is first oxidized at the exocyclic amino group (N²) by cytochrome P450 1A2 (CYP1A2) in the liver to form **N-Hydroxy-melQX**.[5][6] Extrahepatic tissues may utilize CYP1A1.[5]
- O-Esterification: The N-hydroxy metabolite is subsequently activated by O-acetylation via N-acetyltransferase 2 (NAT2) or by O-sulfonation via sulfotransferases (SULTs).[5] This creates highly unstable N-acetoxy or N-sulfonyloxy esters.
- DNA Adduct Formation: These reactive esters spontaneously break down to form
 electrophilic nitrenium ions, which readily attack nucleophilic sites on DNA. The primary and
 most studied adduct is formed at the C8 position of guanine, creating N-(deoxyguanosin-8yl)-MelQx (dG-C8-MelQx).[5] A minor adduct, 5-(deoxyguanosin-N²-yl)-MelQx, is also
 formed.[7]
- Detoxification: Alternatively, N-Hydroxy-melQX can be detoxified through N²-glucuronidation, a pathway that facilitates its excretion.[8]





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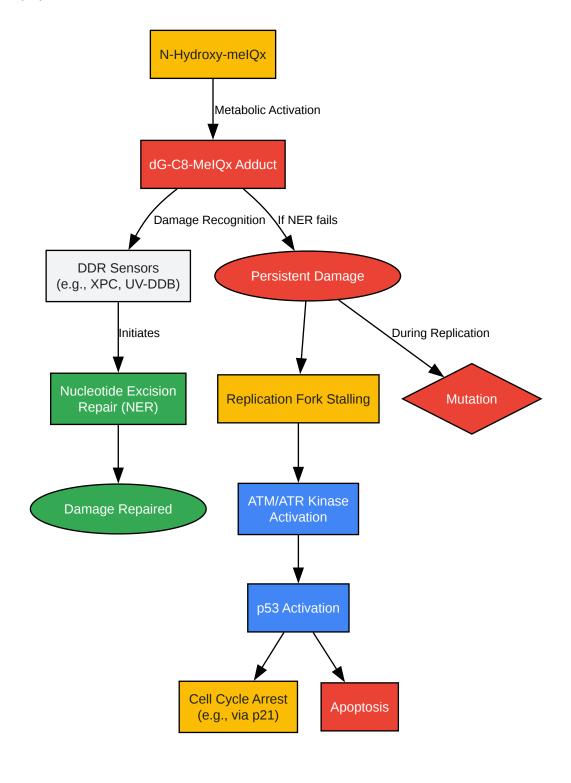
Caption: Metabolic activation pathway of MelQx to its ultimate carcinogenic form.

DNA Damage Response

The formation of bulky dG-C8-MelQx adducts distorts the DNA helix, triggering cellular DNA Damage Response (DDR) pathways. These adducts are primarily recognized and removed by



the Nucleotide Excision Repair (NER) pathway.[5][9] If the damage overwhelms the repair capacity or if the repair is error-prone, the persistent adducts can lead to mutations during DNA replication, a critical step in the initiation of cancer. The genotoxic stress can also activate checkpoint kinases and the p53 tumor suppressor protein, potentially leading to cell cycle arrest or apoptosis.





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Caption: Hypothesized DNA Damage Response to N-Hydroxy-melQx-induced adducts.

Experimental Protocols Synthesis of N-Hydroxy-melQX

This protocol is based on the described reduction of 2-nitro-MeIQx.[10]

- Principle: 2-nitro-MelQx is reduced to N-Hydroxy-melQx using a mild reducing agent, ascorbic acid, in an alkaline medium.
- Materials:
 - 2-nitro-MelQx
 - Ascorbic acid
 - 29.9% Ammonium hydroxide (NH₄OH) solution
 - Methanol
 - Deionized water
 - Solid-phase extraction cartridges (e.g., C18 Sep-Pak)
- Procedure:
 - Dissolve 2-nitro-MeIQx in 29.9% NH₄OH.
 - Add a stoichiometric excess of ascorbic acid to the solution.
 - Stir the reaction mixture at room temperature, protected from light, and monitor the reaction progress by TLC or HPLC.
 - Upon completion, neutralize the reaction mixture carefully with an appropriate acid (e.g., HCl).



- Condition a C18 solid-phase extraction cartridge by washing with methanol followed by deionized water.
- Load the neutralized reaction mixture onto the conditioned cartridge.
- Wash the cartridge with deionized water to remove salts and unreacted ascorbic acid.
- Elute the N-Hydroxy-melQx product with methanol.
- Verify the purity of the product using HPLC-UV and confirm its identity via mass spectrometry. The expected protonated molecular ion is m/z 230.[4]

N-Hydroxy-melQx O-Acetyltransferase (NAT) Assay

This protocol measures the NAT-dependent activation of **N-Hydroxy-melQx** by quantifying the formation of the dG-C8-MelQx adduct.[5]

- Principle: Cytosolic extracts containing NAT enzyme are incubated with N-Hydroxy-melQx, acetyl coenzyme A (acetyl-CoA), and deoxyguanosine (dG). The N-acetoxy intermediate formed reacts with dG to produce the stable dG-C8-MelQx adduct, which is then quantified by HPLC.
- Materials:
 - Cell or tissue cytosolic lysate (source of NAT enzyme)
 - N-Hydroxy-melQx solution (e.g., 100 μM in a suitable solvent)
 - Acetyl-CoA solution (e.g., 1 mM)
 - Deoxyguanosine (dG) solution (e.g., 1 mg/mL)
 - Reaction buffer (e.g., Tris-HCl, pH 7.4)
 - Water-saturated ethyl acetate
 - HPLC system with UV or MS detector
- Procedure:



- Prepare reaction mixtures containing equal amounts of cell lysate protein, reaction buffer,
 1 mg/mL deoxyguanosine, and 100 μM N-Hydroxy-melQx.
- Initiate the reaction by adding 1 mM acetyl-CoA.
- Incubate at 37°C for a defined period (e.g., 10 minutes).
- Stop the reaction by adding an equal volume of water-saturated ethyl acetate and vortexing vigorously.
- Centrifuge to separate the phases (e.g., 10,000 x g for 10 minutes).
- Transfer the organic (ethyl acetate) phase to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase (e.g., 20% acetonitrile in water).
- Analyze by reverse-phase HPLC to separate and quantify the dG-C8-MelQx adduct. Use an authentic standard for calibration.

32P-Postlabelling Assay for dG-C8-MelQx Adducts

This is an ultrasensitive method for detecting DNA adducts in samples where adduct levels are very low.[11][12]

- Principle: DNA is enzymatically digested to 3'-mononucleotides. The bulky, hydrophobic adducts are enriched, then radioactively labeled at the 5'-hydroxyl group using [y-32P]ATP and T4 polynucleotide kinase. The labeled adducts are then separated by chromatography and quantified.
- Materials:
 - DNA sample (1-10 μg)
 - Micrococcal nuclease (MN) and spleen phosphodiesterase (SPD)
 - Nuclease P1

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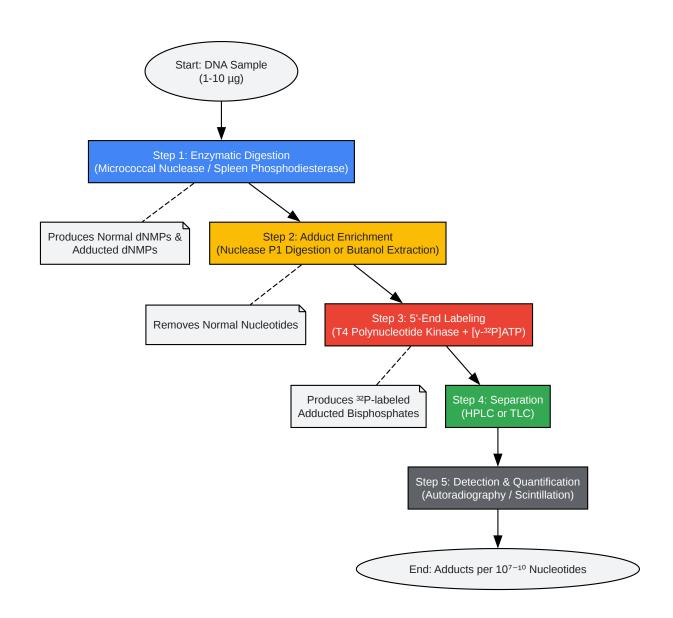


- Butanol
- [y-32P]ATP (high specific activity)
- T4 polynucleotide kinase (PNK)
- TLC plates or HPLC system with a radioactivity detector

Procedure:

- DNA Digestion: Digest DNA to deoxyribonucleoside 3'-monophosphates using a mixture of MN and SPD.
- Adduct Enrichment: Add nuclease P1 to the digest to dephosphorylate normal nucleotides to nucleosides, leaving the bulky adducts as 3'-monophosphates. Alternatively, use butanol extraction to selectively partition the hydrophobic adducts away from normal nucleotides.[7]
- 5'-Labeling: Incubate the enriched adducts with excess [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-OH group, forming 3',5'-bisphosphates.
- Chromatographic Separation: Separate the ³²P-labeled adducts using multi-directional TLC on PEI-cellulose plates or by reverse-phase HPLC with an on-line radioactivity detector.
- Detection and Quantification: Detect adducts by autoradiography (TLC) or by the radioactivity detector (HPLC). Quantify by scintillation counting or phosphorimaging of the adduct spots/peaks and compare to the total amount of nucleotides analyzed.





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